N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine typically involves the condensation reaction between 4-chlorobenzaldehyde and 3,4-dimethoxyphenethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as acetic acid, to facilitate the reaction. The mixture is refluxed for several hours, and the product is obtained by cooling and crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields the original amine and aldehyde.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzylidene)-4-methylaniline
- N-(4-Nitrobenzylidene)aniline
- N-(4-Methylbenzylidene)-4-methylaniline
Uniqueness
N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine is unique due to the presence of both the 4-chlorobenzylidene and 3,4-dimethoxyphenethylamine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
15994-13-5 |
---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]methanimine |
InChI |
InChI=1S/C17H18ClNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
UABUEEHVUFGZBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=CC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.